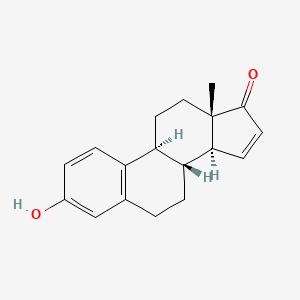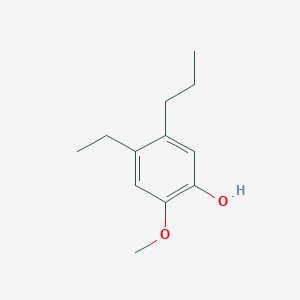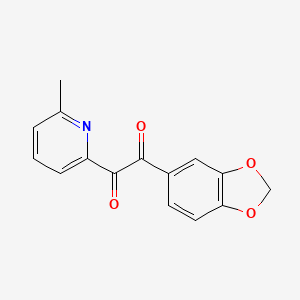
Pigment red 48
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment red 48 is a useful research compound. Its molecular formula is C18H13ClN2NaO6S and its molecular weight is 443.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.9821735 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Pigment Red 48, also known as C.I. This compound:1, is primarily used as a coloring agent in various applications, including inks, plastics, and rubbers . Its primary targets are the materials it is intended to color. The compound imparts a bright yellowish-red hue to these materials .
Biochemical Pathways
As a pigment, this compound does not participate in biochemical pathways in the same way that bioactive molecules do. Its function is primarily physical (coloring) rather than biochemical. It’s worth noting that some red pigments, like prodigiosin, have been found to possess inherent anticancer characteristics and show interesting antitumor activities in different cancers .
Result of Action
The primary result of this compound’s action is the imparting of a yellowish-red color to the materials it is used in. This pigment has excellent transparency, gloss, and rheology, making it ideal for use in solvent inks .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, it has good lightfastness, meaning it resists fading upon exposure to light . It also has excellent resistance to alkalis and alcohol, but fair to good resistance to acids . These properties make this compound a stable and reliable pigment in a variety of environments and applications.
特性
CAS番号 |
3564-21-4 |
|---|---|
分子式 |
C18H13ClN2NaO6S |
分子量 |
443.8 g/mol |
IUPAC名 |
disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |
InChIキー |
RALYBEYLLNTKKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of Pigment Red 48?
A1: this compound, also known as C.I. This compound, is a monoazo pigment. Its chemical name is monosodium 2-{2-[3-carboxy-2-oxo-1,2-dihydronaphthalen-1-ylidene]hydrazin-1-yl}-4-chloro-5-methylbenzenesulfonate. [] Researchers have successfully determined the crystal structures of two monosodium salt hydrates of this compound, a monohydrate (Na+·C18H12ClO6S-·H2O) and a dihydrate (Na+·C18H12ClO6S-·2H2O). [] Both hydrates exhibit monoclinic symmetry at 173 K and display a layered arrangement within their crystal packing due to the formation of N-H...O and O-H...O hydrogen bonds. []
Q2: How does the structure of this compound affect its degradation in the environment?
A2: Studies have shown that the presence of a carbonyl group in the ortho position of the naphthol ring in this compound:2 can hinder its degradation by hydroxyl radicals. [] This resistance is attributed to the electron-withdrawing nature of the COOH group, which may lead to the formation of a complex involving Fe +3 and the pigment molecule, potentially reducing its susceptibility to oxidation. []
Q3: What are some applications of this compound?
A3: this compound finds widespread application in various industries. It is used as a colorant in plastics, printing inks, powder coatings, ink-jet inks, electrostatic images, and color filters. []
Q4: Has this compound been investigated for use in electronic paper?
A4: Yes, researchers have explored the use of this compound:2 in electronic paper applications. [] They successfully prepared composite particles by encapsulating this compound:2 with three different types of polyethylene through a dispersion polymerization method. [] The modified pigment particles were then dispersed in a mixture of Isopar L and C2Cl4 and incorporated into an electrophoretic display cell. [] Notably, this compound:2 encapsulated with high-density polyethylene demonstrated superior properties, achieving the highest contrast ratio in the device. []
Q5: How does the synthesis process influence the properties of this compound:2?
A6: The synthesis conditions employed during the production of this compound:2 can significantly impact its crystal and aggregate properties. [] Factors such as reaction temperature, pH, and the presence of additives can influence particle size, shape, and surface characteristics, which in turn affect the pigment's performance in various applications. []
Q6: Are there any strategies to enhance the performance of this compound in specific applications?
A7: Yes, researchers have developed methods to enhance the application properties of this compound. For instance, surface modification techniques can be employed to improve its dispersity, heat resistance, solvent resistance, fluidity, and overall coloring effect. [] Additionally, encapsulating the pigment with polymers like polyethylene can improve its suitability for applications such as electronic paper. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((5R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B3262404.png)
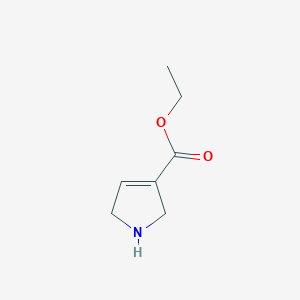
![2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3262434.png)
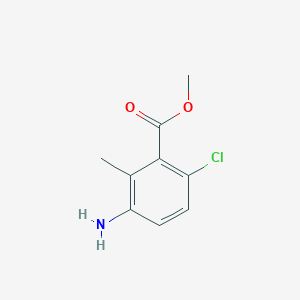
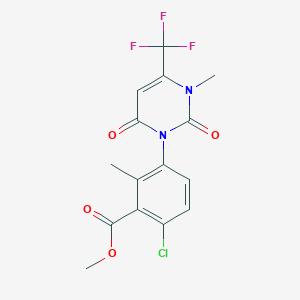
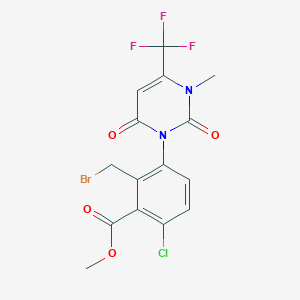
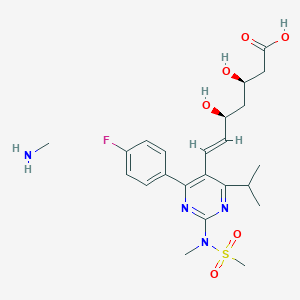



![N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide](/img/structure/B3262473.png)
